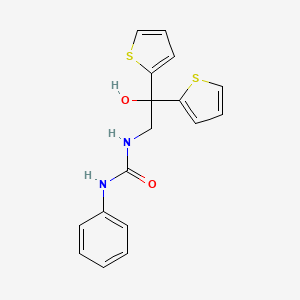

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations .

Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves the reaction of 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE .Molecular Structure Analysis

The molecular formula of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is C12H12O3S2 .Physical And Chemical Properties Analysis

The melting point of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is 53-56 °C, and its boiling point is 146-146.5 °C (Press: 2 Torr). Its density is predicted to be 1.347±0.06 g/cm3 .Scientific Research Applications

Microwave Irradiation Technique in Synthesis

The microwave irradiation technique has been employed in the preparation of thiourea derivatives, showcasing an efficient method to synthesize compounds with potential biological activities. For instance, compounds synthesized using microwave irradiation, such as 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, were analyzed for their antimicrobial potential against various bacteria and fungi, although they showed no significant inhibition. This method highlights a novel approach in synthesizing thiourea derivatives with possible applications in developing new antimicrobial agents (Hafizi Ahyak et al., 2016).

Photoluminescence and Analytical Applications

The photoluminescence properties of thiourea compounds have been explored for analytical purposes, such as the quenching of fluorescence by chromium(VI) ions using 1-(2-Hydroxyphenyl)thiourea. This property facilitates the determination of chromium(VI), demonstrating the compound's utility in environmental monitoring and analytical chemistry (A. Sunil & S. J. Rao, 2015).

Antimicrobial and Anti-HIV Studies

Thiourea derivatives have shown promise in antimicrobial and anti-HIV studies. Novel thiourea derivatives, including 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea, were synthesized and tested against various microorganisms, demonstrating significant antibacterial and anti-HIV activities. These findings suggest the potential of thiourea derivatives in the development of new therapeutic agents against infectious diseases (R. Patel et al., 2007).

Enantiodiscrimination by NMR Spectroscopy

A dimeric thiourea chiral solvating agent has been developed for the enantiodiscrimination of amino acid derivatives via NMR spectroscopy. This application underscores the versatility of thiourea derivatives in chiral discrimination, essential for pharmaceutical research and development (Alessandra Recchimurzo et al., 2021).

Hydroxyl Radical Scavenging

The role of substituted thiourea derivatives in scavenging hydroxyl radicals has been investigated, highlighting their potential in mitigating oxidative stress within biological systems. This activity is crucial for understanding the toxicological aspects of various substances and for developing antioxidants (G. Cohen, 1978).

Safety and Hazards

properties

IUPAC Name |

1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-16(19-13-6-2-1-3-7-13)18-12-17(21,14-8-4-10-22-14)15-9-5-11-23-15/h1-11,21H,12H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQZEDVARJYEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)

![N-cyclohexyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2415062.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)

![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)